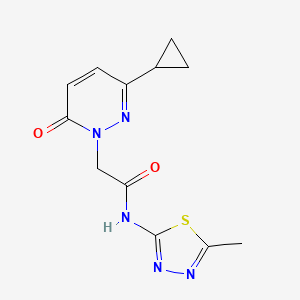
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an intriguing compound that blends the structural features of pyridazine and thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step procedure:
Formation of Pyridazine Moiety: This involves cyclization reactions often catalyzed by acid or base, with intermediates like 1,2-diketones.
Thiadiazole Synthesis: This is usually achieved via cyclization reactions involving thiosemicarbazides.
Coupling Reactions: Linking the pyridazine and thiadiazole parts involves amide bond formation facilitated by activating agents like carbodiimides under mild conditions.
Industrial Production Methods: For industrial production, optimizing yield and purity is crucial. This involves:
Employing continuous flow reactors for better control over reaction parameters.
Using high-throughput screening techniques for catalyst and solvent optimization.
Purification through crystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions leading to sulfoxide or sulfone derivatives.
Reduction: The pyridazine moiety can be selectively reduced using mild reducing agents.
Substitution: Both pyridazine and thiadiazole rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Often performed with reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary, but could include nucleophiles or electrophiles under either acidic or basic environments.
Major Products: Depending on the reaction type, products range from sulfoxides/sulfones (oxidation) to reduced pyridazine derivatives (reduction) or substituted heterocycles (substitution).
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for synthesizing more complex molecules.
Potential use in creating novel catalysts.
Biology:
Investigated for its interactions with various biological macromolecules.
Potential as a bioactive compound in enzyme inhibition studies.
Medicine:
Explored for its potential therapeutic applications, particularly in cancer and infectious disease treatment.
Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development.
Industry:
Could be used in the development of new materials with special electronic or photonic properties.
Application in designing sensors and other diagnostic tools.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways: The interactions might affect signaling pathways involved in cell proliferation, apoptosis, or immune response. For instance, in medicinal applications, it might inhibit certain kinases or enzymes crucial for disease progression.
Comparación Con Compuestos Similares
Pyridazine Derivatives: Share the pyridazine core and are often explored for their bioactive properties.
Thiadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness:
Structure: The fusion of pyridazine and thiadiazole in a single molecule is relatively unique, offering a versatile scaffold for drug development.
Activity: Its distinct mechanism of action and the ability to undergo a variety of chemical reactions make it particularly interesting for further research.
Feel free to dive deeper into any section. Happy to elaborate more on any particular point!
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7-14-15-12(20-7)13-10(18)6-17-11(19)5-4-9(16-17)8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFSJFZOBBHWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)
![5-[(4-Ethylphenoxy)methyl]-2-furoic acid](/img/structure/B2880139.png)
![methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2880140.png)
![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)

![2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2880143.png)

![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)
![N-[(3-Phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2880153.png)
![2-Chloro-N-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2880154.png)

